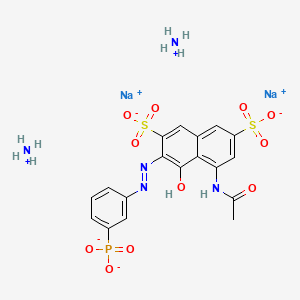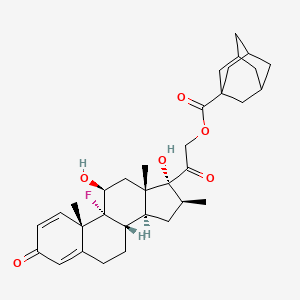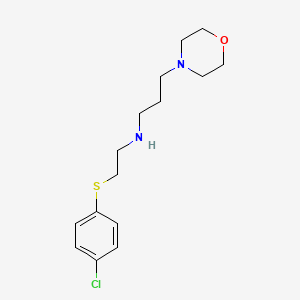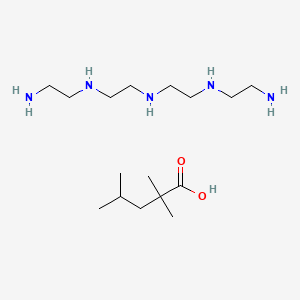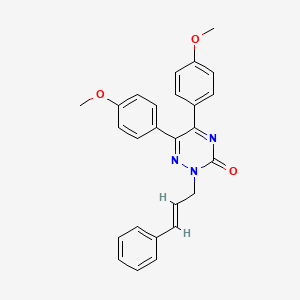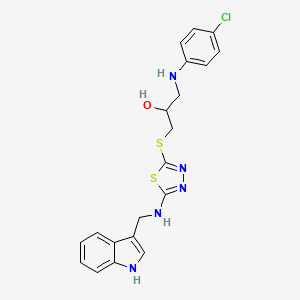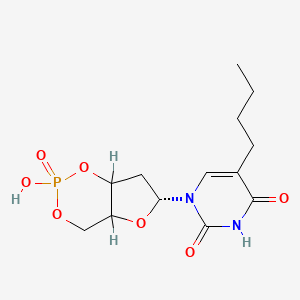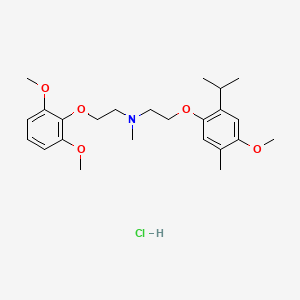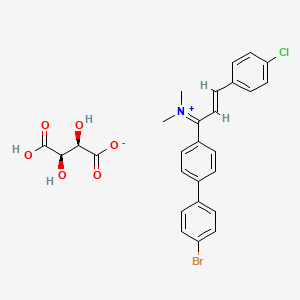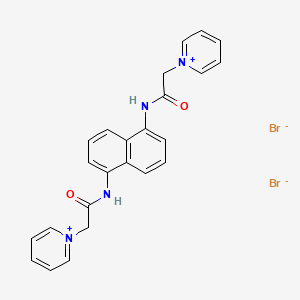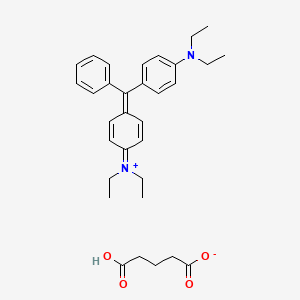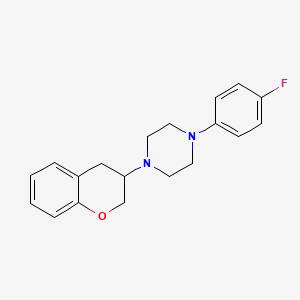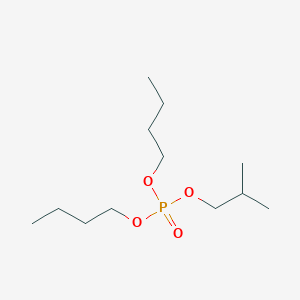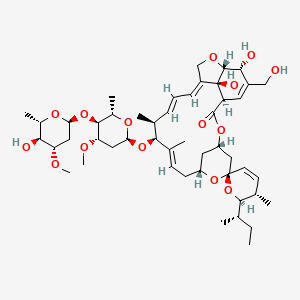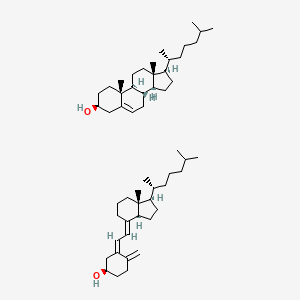
Einecs 218-379-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Einecs 218-379-8 involves several synthetic routes and reaction conditions. One common method is the selective oxidation of benzyl alcohol to benzaldehyde via a self-catalyzed Pickering emulsion microreactor . This process involves the use of reagents such as potassium peroxymonosulfate and tert-butyl alcohol, and it is carried out under controlled temperature and pressure conditions. Industrial production methods may vary, but they generally involve large-scale synthesis using similar reaction conditions and reagents.
Chemical Reactions Analysis
Einecs 218-379-8 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium peroxymonosulfate, tert-butyl alcohol, and ethyl alcohol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of benzyl alcohol using potassium peroxymonosulfate results in the formation of benzaldehyde .
Scientific Research Applications
Einecs 218-379-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets. In industry, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of Einecs 218-379-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. For example, it may inhibit the phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Einecs 218-379-8 can be compared with other similar compounds, such as benzothiazolylidene-based chromophores and lamellarins . These compounds share some structural similarities but differ in their specific chemical properties and applications. For example, benzothiazolylidene-based chromophores are used in the synthesis of push-pull alkenes, while lamellarins are natural products with interesting biological properties . This compound is unique in its specific molecular structure and its wide range of applications in various scientific fields.
Properties
CAS No. |
2138-18-3 |
|---|---|
Molecular Formula |
C54H90O2 |
Molecular Weight |
771.3 g/mol |
IUPAC Name |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O.C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5;1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3;12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b;22-12+,23-13-/t19-,21+,22+,23-,24+,25+,26+,27-;21-,24-,25-,26+,27-/m11/s1 |
InChI Key |
BAPDQBCWGVYLDI-HHBZTYJMSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C.C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C.CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


